2-(4-Methyl-pyridin-3-YL)-ethylamine
Overview
Description
2-(4-Methyl-pyridin-3-YL)-ethylamine, also known as MPEA, is a chemical compound that is gaining attention in the scientific community due to its potential applications in various fields. MPEA has been studied for its ability to interact with certain receptors in the brain and body, leading to potential benefits in areas such as neurological disorders and metabolic diseases. In
Scientific Research Applications
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Pharmaceutical Synthesis
- Application : The compound is used in the synthesis of pharmaceuticals .
- Method : The compound can be used as an intermediate in the synthesis of complex pharmaceutical compounds .
- Results : The resulting pharmaceutical compounds have been found to be potent inhibitors of protein kinases such as the enzyme Janus Kinase 3 (JAK 3), and are therefore useful for the treatment of a wide variety of immunological disorders .
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Chemical Research
- Application : The compound can be used in chemical research as a building block for the synthesis of more complex molecules .
- Method : The compound’s chemical properties, such as its melting point, boiling point, and molecular weight, can be utilized in various chemical reactions .
- Results : The outcomes of these reactions can vary widely depending on the specific reaction conditions and the other reactants used .
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Preparation of Methyl 4,6-diamino-2- [l- (2-fluorobenzyl)-lH-pyrazolo [3,4-b]pyridin-3-yl]-5-pyrimidinyl (methyl)carbamate
- Application : This compound is used in the preparation of methyl 4,6-diamino-2- [l- (2-fluorobenzyl)-lH-pyrazolo [3,4-b]pyridin-3-yl]-5-pyrimidinyl (methyl)carbamate .
- Method : The compound is used as an intermediate in the synthesis of complex pharmaceutical compounds .
- Results : The resulting pharmaceutical compounds have been found to be potent inhibitors of protein kinases such as the enzyme Janus Kinase 3 (JAK 3), and are therefore useful for the treatment of a wide variety of immunological disorders .
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Synthesis of Pyrrolo [2,3-d]pyrimidine Derivatives
- Application : The compound can be used in the synthesis of pyrrolo [2,3-d]pyrimidine derivatives .
- Method : The compound’s chemical properties, such as its melting point, boiling point, and molecular weight, can be utilized in various chemical reactions .
- Results : The outcomes of these reactions can vary widely depending on the specific reaction conditions and the other reactants used .
properties
IUPAC Name |
2-(4-methylpyridin-3-yl)ethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2/c1-7-3-5-10-6-8(7)2-4-9/h3,5-6H,2,4,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGBWPAWWWLLZIO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NC=C1)CCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Methylpyridin-3-YL)ethanamine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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